3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide
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Overview
Description
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide is a complex organic compound that features a benzotriazole moiety and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide typically involves the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrazide with 2,6-dichlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
- 3-(1H-1,2,3-benzotriazol-1-yl)propanamide
- 3-(1H-1,2,3-benzotriazol-1-yl)propane-1,2-diol
Uniqueness
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide is unique due to the presence of both the benzotriazole and dichlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C16H13Cl2N5O |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-12-4-3-5-13(18)11(12)10-19-21-16(24)8-9-23-15-7-2-1-6-14(15)20-22-23/h1-7,10H,8-9H2,(H,21,24)/b19-10+ |
InChI Key |
IUXJDVWBNNQRJG-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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